Technical Monograph: 1-(3-Chloropropyl)-4-phenylpiperidine
Technical Monograph: 1-(3-Chloropropyl)-4-phenylpiperidine
The following technical guide is structured to serve as a definitive reference for researchers utilizing 1-(3-Chloropropyl)-4-phenylpiperidine in medicinal chemistry, specifically within the domains of neuropharmacology and ligand design.
Role: Strategic Synthon for Sigma-1, DAT, and Mu-Opioid Receptor Ligands
Part 1: Executive Technical Summary
1-(3-Chloropropyl)-4-phenylpiperidine is a bifunctional chemical intermediate characterized by a "privileged scaffold" (4-phenylpiperidine) linked to a reactive electrophilic handle (3-chloropropyl). In drug discovery, it serves as a critical building block for synthesizing bivalent ligands .
The 4-phenylpiperidine moiety is a proven pharmacophore for the Sigma-1 receptor (
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-Chloropropyl)-4-phenylpiperidine |
| Molecular Formula | C₁₄H₂₀ClN |
| Molecular Weight | 237.77 g/mol |
| Key Functional Groups | Tertiary Amine (Basic center), Alkyl Chloride (Electrophile), Phenyl Ring (Lipophilic domain) |
| Primary Reactivity | Nucleophilic Substitution ( |
| Physical State | Viscous Oil (Free base) or Crystalline Solid (HCl salt) |
Part 2: Synthetic Utility & Mechanism
The utility of this compound lies in its ability to undergo chemoselective alkylation . It is typically synthesized using 1-bromo-3-chloropropane . The distinct leaving group abilities (Br⁻ > Cl⁻) allow for the controlled attachment of the propyl chain to the piperidine nitrogen without polymerizing or cyclizing prematurely.
Mechanistic Pathway: The "Linker Strategy"
The synthesis and subsequent utilization follow a two-stage nucleophilic substitution workflow:
-
Stage 1 (Formation): 4-Phenylpiperidine attacks the bromo end of 1-bromo-3-chloropropane. The chloride remains intact due to the lower reactivity of the C-Cl bond compared to C-Br under controlled conditions.
-
Stage 2 (Coupling): The resulting 1-(3-chloropropyl)-4-phenylpiperidine is then treated with a second nucleophile (Nu⁻) to displace the chloride, utilizing the "Finkelstein effect" (iodide catalysis) if necessary to accelerate the reaction.
Visualization: Reaction Logic
Figure 1: Chemoselective synthesis pathway utilizing the reactivity difference between bromide and chloride leaving groups.[1][2]
Part 3: Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE. This compound is a skin sensitizer and potential neurotoxin precursor.
Protocol A: Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine
Objective: Selective mono-alkylation of 4-phenylpiperidine.
Reagents:
-
4-Phenylpiperidine (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 eq) – Excess ensures mono-alkylation.
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Acetonitrile (ACN) or Acetone (0.5 M concentration)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylpiperidine in ACN.
-
Base Addition: Add anhydrous
. Stir for 10 minutes to ensure suspension. -
Alkylation: Add 1-bromo-3-chloropropane dropwise over 20 minutes at room temperature. Critical: Slow addition prevents bis-alkylation or quaternary salt formation.
-
Reaction: Heat the mixture to 60°C (if using ACN) or reflux (if using Acetone) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The bromide is displaced first.
-
Workup: Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure to obtain a crude oil. -
Purification: Purify via flash column chromatography on silica gel. Elute with Hexane:Ethyl Acetate (gradient 4:1 to 1:1).
-
Yield expectation: 75–85%.
-
Characterization:
NMR should show the propyl chain signals and the triplet for around 3.6 ppm.
-
Protocol B: Coupling to Generate Sigma Ligands
Objective: Displacement of the terminal chloride by a secondary nucleophile (e.g., a substituted phenol or amine).
Reagents:
-
1-(3-Chloropropyl)-4-phenylpiperidine (1.0 eq)
-
Target Nucleophile (e.g., 4-fluorophenol) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) – Preferred for phenols. -
Sodium Iodide (NaI) (0.1 eq) – Catalyst (Finkelstein conditions).
-
2-Butanone (MEK) or DMF.
Procedure:
-
Activation: Dissolve the synthon and the nucleophile in MEK. Add
and catalytic NaI. -
Reflux: Heat to reflux (80°C) for 24 hours. The NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ.
-
Quench: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x).
-
Isolation: Wash organics with brine, dry over
, and concentrate. Convert to HCl salt for stability/crystallization.
Part 4: Applications in Drug Discovery
Sigma-1 Receptor ( R) Ligands
The 4-phenylpiperidine moiety binds to the primary orthosteric site of the
-
Strategy: Reacting this intermediate with bulky aromatic amines (e.g., tetrahydroisoquinolines) creates high-affinity
antagonists used in neuropathic pain research.
Vesamicol Analogs (VAChT Inhibitors)
While Vesamicol utilizes a cyclohexanol ring, 4-phenylpiperidine analogs linked via propyl chains have been explored as Vesicular Acetylcholine Transporter (VAChT) ligands.[3]
-
Relevance: These ligands are used as PET radiotracers for imaging cholinergic neurodegeneration in Alzheimer’s disease.
Dopamine Transporter (DAT) Probes
Derivatives of this scaffold (often with substitutions on the phenyl ring) act as DAT inhibitors. The propyl linker is essential for maintaining the correct distance between the basic nitrogen and the lipophilic accessory domain.
Comparative Data: Scaffold Potency
| Receptor Target | Role of 4-Phenylpiperidine | Role of Propyl Linker | Typical |
| Sigma-1 | Primary Pharmacophore | Spacer to hydrophobic pocket | 1 – 50 nM |
| Mu-Opioid | Orthosteric Binding | Tolerance modulation | 10 – 500 nM |
| hERG Channel | Off-target liability | Flexibility increases risk | > 1000 nM (Desired) |
Part 5: Safety & Handling (E-E-A-T)
Warning: Structural Alert. This compound contains a 4-phenylpiperidine backbone. While 4-phenylpiperidine itself is not the neurotoxin MPTP (which contains a double bond in the ring), metabolic oxidation in vivo or improper synthetic conditions could theoretically generate pyridinium species.
-
Handling: Always handle as if it is a potent neurotoxin. Use double gloving (Nitrile) and work in a certified fume hood.
-
Skin Contact: The alkyl chloride moiety is a strong alkylating agent and vesicant. It can cause delayed burns and sensitization.
-
Disposal: Quench all reaction mixtures with aqueous ammonium hydroxide before disposal to destroy unreacted alkyl chlorides.
Workflow Visualization
Figure 2: Operational workflow for the isolation of the title compound.
References
-
Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine . PrepChem. Retrieved from [Link]
-
Vesamicol Analogs and VAChT Ligands . National Institutes of Health (PubMed). "Synthesis, in vitro acetylcholine-storage-blocking activities... of vesamicol analogues." Retrieved from [Link]
-
Sigma-1 Receptor Ligand Design . Taylor & Francis.[4] "Advances with the discovery and development of novel sigma 1 receptor antagonists." Retrieved from [Link]
-
1-(3-Chloropropyl)-4-phenylpiperazine/piperidine Safety Data . PubChem. CID 101444 (Analogous Structure Safety Profile). Retrieved from [Link]
